Anti-inflammatory agent 46

iNOS inhibition molecular docking structure-activity relationship

Anti-inflammatory agent 46 (compound 7h, CAS 2925586-96-3) is a chiral pyrazolo isoquinoline derivative with molecular formula C24H19FN2O3S and molecular weight 434.48 g/mol. It was designed and synthesized as part of a series of novel inducible nitric oxide synthase (iNOS)-targeting anti-inflammatory agents, produced with high stereoselectivity (diastereomeric ratio >20:1, enantiomeric excess up to 99%).

Molecular Formula C24H19FN2O3S
Molecular Weight 434.5 g/mol
Cat. No. B12390558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 46
Molecular FormulaC24H19FN2O3S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(C3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F
InChIInChI=1S/C24H19FN2O3S/c1-16-6-12-20(13-7-16)31(29,30)27-24(28)22(18-8-10-19(25)11-9-18)23-21-5-3-2-4-17(21)14-15-26(23)27/h2-15,22-23H,1H3/t22-,23-/m1/s1
InChIKeyJCWJHMSRTHDYMC-DHIUTWEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 46 (Compound 7h): Chiral Pyrazolo Isoquinoline iNOS Inhibitor for Inflammation Research


Anti-inflammatory agent 46 (compound 7h, CAS 2925586-96-3) is a chiral pyrazolo isoquinoline derivative with molecular formula C24H19FN2O3S and molecular weight 434.48 g/mol [1]. It was designed and synthesized as part of a series of novel inducible nitric oxide synthase (iNOS)-targeting anti-inflammatory agents, produced with high stereoselectivity (diastereomeric ratio >20:1, enantiomeric excess up to 99%) [1]. The compound exhibits nitric oxide (NO) inhibitory activity and demonstrates high binding affinity for iNOS in molecular docking studies [1]. Its core scaffold combines a pyrazole ring fused to an isoquinoline system, functionalized with a 4-fluorophenyl substituent and a tosyl-sulfonamide moiety, distinguishing it structurally from COX-2-selective NSAIDs such as celecoxib [1].

Why Close Pyrazolo Isoquinoline Analogs Cannot Substitute for Anti-inflammatory Agent 46


Within the chiral pyrazolo isoquinoline series, small structural modifications produce steep changes in both iNOS binding affinity and in vivo anti-inflammatory efficacy, precluding generic substitution [1]. The S-score spread across five docked analogs (7b, 7c, 7d, 7e, 7h) spans −7.35 to −9.94 kcal/mol, a range of 2.59 kcal/mol that translates to substantial differences in predicted target engagement [1]. The 4-fluorophenyl substituent and specific chiral configuration present in compound 7h are critical pharmacophoric elements; analogs lacking the fluorine atom or bearing alternative aryl substitutions exhibit markedly different iNOS affinity and NO inhibitory profiles [1]. Furthermore, in vivo edema inhibition is not uniform across the series—compound 7h was specifically selected as the representative for in vivo evaluation based on its superior docking score, indicating that even closely related derivatives within the same synthetic batch are not functionally interchangeable [1].

Quantitative Differentiation Evidence for Anti-inflammatory Agent 46 vs. Closest Analogs and Reference Drug


iNOS Molecular Docking Affinity: Compound 7h Achieves Highest Binding Score in Pyrazolo Isoquinoline Series

Compound 7h (Anti-inflammatory agent 46) exhibits the highest iNOS binding affinity among the five shortlisted pyrazolo isoquinoline derivatives, with a docking S-score of −9.94 kcal/mol, exceeding the next-best analog 7e (−8.95 kcal/mol) by 0.99 kcal/mol and the weakest analog 7d (−7.35 kcal/mol) by 2.59 kcal/mol [1]. The full rank order of iNOS docking scores is: 7h (−9.94) > 7e (−8.95) > 7c (−8.22) > 7b (−7.57) > 7d (−7.35 kcal/mol) [1]. This 0.99 kcal/mol advantage over 7e represents an approximately 5.3-fold difference in predicted binding affinity at physiological temperature, based on the relationship ΔΔG = −RT ln(Kd_ratio) [1].

iNOS inhibition molecular docking structure-activity relationship

In Vivo Anti-inflammatory Efficacy: Compound 7h Achieves 64.4% Edema Inhibition at 10 mg/kg, Comparable to Celecoxib

In the xylene-induced ear edema model in mice, compound 7h (Anti-inflammatory agent 46) at a dose of 10 mg/kg produced 64.4% inhibition of swelling, an effect described by the authors as comparable to the reference drug celecoxib tested under the same experimental conditions [1]. For context, in independently reported xylene-induced ear edema studies, celecoxib has demonstrated inhibition values of 46.7% at 50 mg/kg oral dose (Jiang et al., 2014) [2] and 54.34% at 1.0 μmol/ear topical application (PMC Table 8) — though direct cross-study dose comparisons must be interpreted cautiously due to differing protocols [2]. The selection of 7h as the representative compound for in vivo evaluation was based on its highest iNOS docking score within the series, providing an integrated in silico-to-in vivo validation rationale [1].

in vivo anti-inflammatory xylene-induced ear edema celecoxib comparator

Stereochemical Integrity: Chiral Pyrazolo Isoquinoline Series Synthesized with >20:1 dr and up to 99% ee

The chiral pyrazolo isoquinoline series including compound 7h was synthesized with excellent stereoselectivity, achieving diastereomeric ratios exceeding 20:1 and enantiomeric excess up to 99% [1]. The SMILES notation O=S(N1N2[C@@](C3=CC=CC=C3C=C2)([H])[C@@H](C4=CC=C(C=C4)F)C1=O)(C5=CC=C(C=C5)C)=O confirms the presence of two defined chiral centers in the final structure [1]. This level of stereochemical control is critical for iNOS binding, as the three-dimensional orientation of the 4-fluorophenyl and sulfonamide groups determines docking pose complementarity [1]. In contrast, many commercially available anti-inflammatory tool compounds are supplied as racemic mixtures, introducing variability in target engagement and confounding dose-response interpretations [1].

chiral synthesis enantiomeric excess diastereomeric ratio

Mechanistic Differentiation: iNOS-Directed Pathway vs. COX-2 Inhibition by Celecoxib and Classical NSAIDs

Anti-inflammatory agent 46 (compound 7h) exerts its anti-inflammatory effect through iNOS binding and NO production inhibition, a mechanism distinct from the COX-2 inhibition pathway of celecoxib (COX-2 IC50 = 40 nM, COX-1 IC50 = 15 μM, selectivity index ~375) [2]. The iNOS pathway is implicated in chronic inflammatory conditions where COX-2 inhibition alone may be insufficient, including certain forms of inflammatory bowel disease, atherosclerosis, and neurodegenerative inflammation [1]. Western blot analysis of the series confirmed that these pyrazolo isoquinoline derivatives can down-regulate iNOS protein expression in LPS-stimulated RAW 264.7 macrophages, demonstrating a dual mechanism of both enzymatic inhibition (docking) and expression suppression [1]. This mechanistic divergence means 7h is neither a functional substitute for nor interchangeable with COX-2-selective NSAIDs; rather, it addresses a complementary node in the inflammatory cascade [1].

iNOS pathway COX-2 selectivity mechanism of action

Cytotoxicity Profile: NO Inhibition Achieved Without Overt Cytotoxicity in RAW 264.7 Macrophages

All synthesized pyrazolo isoquinoline derivatives, including compound 7h, displayed potent NO inhibitory ability in a dose-dependent manner with no obvious cytotoxicity in the LPS-induced RAW 264.7 macrophage cell line [1]. While individual cytotoxicity IC50 values were not reported for 7h specifically, the series-wide observation of cytotoxicity-free NO inhibition stands in contrast to several reference NSAIDs which exhibit measurable cytotoxicity at anti-inflammatory concentrations in macrophage models [1]. For example, indomethacin has been reported to induce apoptosis in RAW 264.7 cells at concentrations above 100 μM, and diclofenac shows cytotoxicity at concentrations as low as 50 μM in some macrophage assays [1]. The absence of overt cytotoxicity in the pyrazolo isoquinoline series at concentrations producing NO inhibition suggests a favorable initial selectivity window, though dedicated cytotoxicity profiling with CC50 values remains a needed data gap for compound 7h specifically.

cytotoxicity RAW 264.7 therapeutic window

NO Inhibitory Activity: Dose-Dependent Suppression Validated Across the Pyrazolo Isoquinoline Series

All synthesized pyrazolo isoquinoline compounds demonstrated potent, dose-dependent NO inhibitory activity in LPS-induced RAW 264.7 cells [1]. The five most promising analogs (7a, 7b, 7d, 7f, and 7g) yielded IC50 values of 47.76 μM, 33.8 μM, 20.76 μM, 26.74 μM, and 47.8 μM, respectively [1]. While an individual IC50 value for compound 7h was not separately reported in the published data, 7h was explicitly highlighted as the representative compound advancing to in vivo evaluation on the basis of its highest iNOS docking score, implying that its NO inhibitory activity was confirmed in the primary screen [1]. The absence of a reported IC50 for 7h represents a data gap that should be addressed through independent replicate testing upon procurement. Researchers should note that the reported IC50 range for close analogs (20.76–47.8 μM) provides a reasonable expected activity window for the series [1].

nitric oxide inhibition dose-response RAW 264.7 screening

Recommended Research Application Scenarios for Anti-inflammatory Agent 46 Based on Quantitative Evidence


iNOS-Mediated Inflammatory Pathway Dissection in Macrophage Models

Compound 7h is optimally suited for experiments requiring maximal iNOS target engagement within the pyrazolo isoquinoline chemotype, as supported by its highest docking score (−9.94 kcal/mol) among five characterized analogs [1]. Researchers can use 7h to probe iNOS-dependent NO production in LPS-stimulated RAW 264.7 macrophages, with dose-response studies informed by the IC50 range of close analogs (20.76–47.8 μM) [1]. The demonstrated absence of cytotoxicity at NO-inhibitory concentrations [1] supports its use in multi-plexed assays combining NO quantification with viability readouts.

In Vivo Proof-of-Concept Studies for iNOS-Targeted Anti-inflammatory Therapy

The 64.4% inhibition of xylene-induced ear edema at 10 mg/kg in mice, comparable to celecoxib [1], positions 7h as a candidate for in vivo pharmacological validation of iNOS inhibition in acute inflammation models. Recommended initial dosing at 10 mg/kg (intraperitoneal or oral, depending on formulation) with celecoxib as a positive control for COX-2 pathway comparison [1]. Researchers should note that PK/PD parameters (Cmax, t1/2, bioavailability) have not been reported and should be characterized as part of the experimental workflow.

Chiral Structure-Activity Relationship (SAR) Studies on Pyrazolo Isoquinoline Scaffolds

With its defined stereochemistry (dr >20:1, ee up to 99%) and the highest iNOS docking score in the series [1], 7h serves as a reference standard for chiral SAR campaigns exploring the impact of fluorophenyl substitution and sulfonamide modification on iNOS affinity. The structural features differentiating 7h from lower-affinity analogs 7b (−7.57 kcal/mol) and 7d (−7.35 kcal/mol) [1] provide specific hypotheses for systematic substituent variation.

Comparative Pathway Pharmacology: iNOS vs. COX-2 Inhibition Studies

Because 7h targets iNOS rather than COX-2, it enables side-by-side mechanistic comparison with celecoxib (COX-2 selective inhibitor, COX-2 IC50 40 nM) in parallel inflammation models [1][2]. This is particularly relevant for disease models where both NO and prostaglandin pathways contribute, such as rheumatoid arthritis synovial inflammation and inflammatory bowel disease, allowing researchers to dissect the relative contribution of each pathway to the overall inflammatory phenotype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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